molecular formula C9H7BrF4 B1399838 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide CAS No. 1323966-23-9

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1399838
CAS No.: 1323966-23-9
M. Wt: 271.05 g/mol
InChI Key: URFTTWLWYFEASU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7BrF4. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine, methyl, and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-methyl-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is used in scientific research for various applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: In the development of bioactive compounds and as a labeling reagent for biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl and fluorine groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the fluorine and methyl groups.

    2-Fluoro-5-(trifluoromethyl)benzyl chloride: Similar structure but with a chlorine atom instead of bromine.

    2-Fluoro-5-methylbenzyl bromide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups significantly influences the compound's physicochemical properties, enhancing its interactions with biological targets.

  • Molecular Formula : C9H7BrF4
  • Molecular Weight : 285.05 g/mol
  • Structural Features : The compound contains a benzyl moiety substituted with a fluorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased lipophilicity, allowing for better membrane penetration. Additionally, the presence of fluorine atoms can form strong hydrogen bonds with target proteins, modulating their activity and stability.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar fluorinated compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across multiple human cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating a promising therapeutic index .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its structure allows it to effectively inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and cancer .

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, similar fluorinated compounds were evaluated for their efficacy against viral infections. Compounds containing trifluoromethyl groups demonstrated enhanced activity compared to non-fluorinated analogs, highlighting the importance of these groups in drug design for viral pathogens .

Case Study 2: Anticancer Efficacy

A comparative study assessed the anticancer effects of various fluorinated compounds, including derivatives of this compound. Results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, with specific derivatives showing superior performance compared to established chemotherapeutics .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer22.4 (PACA2)
Similar Fluorinated Compound AAntiviral0.009 (HCV)
DoxorubicinAnticancer52.1
Trifluoromethyl Compound BAntimicrobial4.88 (E. coli)

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)3-7(5)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFTTWLWYFEASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185153
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-23-9
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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